Pneumocandin A0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pneumocandin A0 is a lipopeptide antibiotic produced by Zalerion arboricola . It has a strong anti-Candida effect and inhibits the synthesis of 1,3 early-glucan in vitro .
Synthesis Analysis
The biosynthetic steps leading to the formation of pneumocandin B0 have been elucidated . The pneumocandin biosynthetic gene cluster contains a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS) arranged in tandem, two cytochrome P450 monooxygenases, seven other modifying enzymes, and genes for L-homotyrosine biosynthesis .Molecular Structure Analysis
The molecular formula of Pneumocandin A0 is C56H71N9O20 .Chemical Reactions Analysis
Metabolic profiling was used to discover mechanisms of increased pneumocandin B0 production in a high-yield strain by comparing it with its parent strain . Initially, 79 intracellular metabolites were identified, and the levels of 15 metabolites involved in six pathways were found to be directly correlated with pneumocandin B0 biosynthesis .Physical And Chemical Properties Analysis
Pneumocandin A0 has a boiling point of 1600.0±65.0 °C (Predicted) and a density of 1.56 .Wissenschaftliche Forschungsanwendungen
Biosynthesis and Genetic Engineering
- Pneumocandins, including A0, are produced by fungi like Glarea lozoyensis and are part of the echinocandin family. Genetic manipulation of G. lozoyensis can lead to exclusive production of pneumocandin B0, a precursor for antifungal drugs like caspofungin acetate, by disrupting the GLOXY4 gene, which is involved in L-leucine cyclization. This genetic modification halts the production of pneumocandin A0 and results in exclusive pneumocandin B0 production (Chen et al., 2014).
- Pneumocandin A0, alongside pneumocandin B0 and other lipopeptides, are identified as echinocandin class antifungal agents, produced by mutants of Zalerion arboricola. Their structures have been determined mainly through spectroscopic analysis (Hensens et al., 1992).
Antifungal Activity and Drug Development
- Insertional inactivation of genes in the pneumocandin biosynthetic pathway generated multiple pneumocandin analogues. These include pneumocandins A0 and B0, demonstrating potent antifungal activities, with some new metabolites showing greater efficacy against fungal species like Candida and Aspergillus fumigatus (Li et al., 2015).
- The pneumocandins, including A0, are effective in treating fungal infections in animal models, as demonstrated in a rat model of pulmonary aspergillosis. This research suggests potential applications of these compounds in treating similar infections in humans (Kurtz et al., 1995).
Fermentation and Production Optimization
- Studies on Glarea lozoyensis, the producer of pneumocandin B0, highlight the impact of different seed medium nitrogen sources on fungal morphology and pneumocandin yield. Cotton seed powder, as a nitrogen source, resulted in increased pneumocandin B0 yield and improved dissolved oxygen levels, demonstrating the importance of medium composition in maximizing production (Song et al., 2018).
Safety And Hazards
Zukünftige Richtungen
The biosynthetic steps leading to the formation of pneumocandin B0 provide a framework and attractive model for further design of new antifungal therapeutics around natural variations in echinocandin structural diversities via genetic and chemical tools . There are ongoing efforts to enhance the production of pneumocandin B0 through random mutagenesis and fermentation optimization .
Eigenschaften
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t25?,26?,27-,28+,31+,32-,33-,34+,35+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQUSLQYURJBIT-MFKXNLKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82N8O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pneumocandin A0 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.